E-Ceftizoxime Sodium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

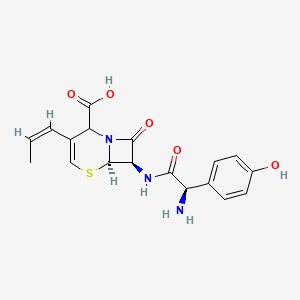

E-Ceftizoxime Sodium Salt is a semisynthetic cephalosporin antibiotic that can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It is effective against Gram-negative and Gram-positive bacteria, and it binds penicillin-binding proteins (PBPs) and inhibits the bacterial cell wall synthesis .

Synthesis Analysis

In the synthesis of E-Ceftizoxime Sodium Salt, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the E-Ceftizoxime sample to confirm the .Molecular Structure Analysis

The molecular formula of E-Ceftizoxime Sodium Salt is C13H12N5NaO5S2 . Its molecular weight is 405.38 .Chemical Reactions Analysis

A novel electrochemical sensor for E-Ceftizoxime Sodium Salt comprising Cu (Him) 2 nanoparticles and ionic liquid (IL) hybrid modified carbon paste electrode (CPE) has been developed . This sensor exhibits an excellent electrocatalytic effect in the electrooxidation of E-Ceftizoxime Sodium Salt, leading to a considerable improvement in the corresponding anodic peak current .Physical And Chemical Properties Analysis

E-Ceftizoxime Sodium Salt is a white to pale yellow crystalline powder . Its sodium content is approximately 60 mg (2.6 mEq) per gram of E-Ceftizoxime activity .Applications De Recherche Scientifique

Broad Spectrum Antibacterial Activity and Pharmacokinetics

Ceftizoxime has a wide range of in vitro activity against both Gram-positive and Gram-negative bacteria, including Enterobacteriaceae, making it particularly effective against beta-lactamase-positive strains. Its resistance to beta-lactamase hydrolysis sets it apart from other antibiotics in its class. Despite its broad spectrum, it is less active against Pseudomonas aeruginosa compared to some other third-generation cephalosporins and is not recommended as the sole treatment for infections suspected or confirmed to be caused by this pathogen. Ceftizoxime's pharmacokinetic properties allow it to be administered intravenously or intramuscularly, suitable for treating various infections including those in the respiratory and urinary tracts, and in obstetric and gynecological infections (Richardson & Heel, 1985).

Clinical Applications and Efficacy

Clinical trials have demonstrated ceftizoxime's efficacy in treating lower respiratory tract infections in elderly and debilitated patients, chronic and complicated urinary tract infections, skin, soft tissue, bone and joint infections, and neonatal infections. It has been compared favorably with other cephalosporins and aminoglycosides, although further large-scale studies are required to fully establish its relative efficacy and safety profile. It also shows promise in treating gonorrhea, especially in regions where penicillinase-producing strains of Neisseria gonorrhoeae are prevalent (Richardson & Heel, 1985).

Use in Mixed Infections

Ceftizoxime has been used effectively in treating infections caused by mixed aerobic/anaerobic organisms, such as intra-abdominal and obstetric and gynecological infections. However, its use may be limited by its relatively low in vitro activity against Bacteroides fragilis and enterococci, indicating the need for careful pathogen targeting or combination therapy in such cases (J. Dipiro & J. R. May, 1988).

Safety And Hazards

Propriétés

Numéro CAS |

97164-53-9 |

|---|---|

Nom du produit |

E-Ceftizoxime Sodium Salt |

Formule moléculaire |

C13H12N5O5S2. Na |

Poids moléculaire |

382.40 22.99 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

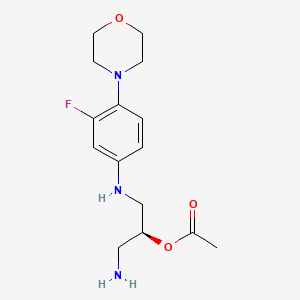

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

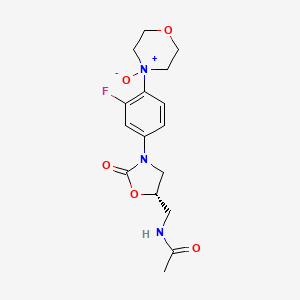

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)